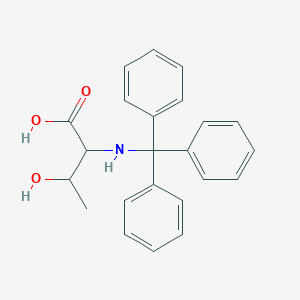
3-Hydroxy-2-(tritylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Triphenylmethyl)-L-threonine: is an organic compound that features a triphenylmethyl (trityl) group attached to the nitrogen atom of L-threonine. The triphenylmethyl group is known for its stability and is often used as a protecting group in organic synthesis. L-threonine is an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Triphenylmethyl)-L-threonine typically involves the protection of the amino group of L-threonine using triphenylmethyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the protecting group. The general reaction scheme is as follows:
- Dissolve L-threonine in anhydrous dichloromethane.
- Add triphenylmethyl chloride and a base (e.g., pyridine) to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of N-(Triphenylmethyl)-L-threonine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(Triphenylmethyl)-L-threonine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group of L-threonine can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The triphenylmethyl group can be substituted with other functional groups under acidic conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Acidic conditions using hydrochloric acid or trifluoroacetic acid.
Major Products:
- Oxidation of the hydroxyl group yields ketones or aldehydes.
- Reduction of the carbonyl group forms alcohols.
- Substitution reactions replace the triphenylmethyl group with other functional groups.
Scientific Research Applications
N-(Triphenylmethyl)-L-threonine has several applications in scientific research:
Chemistry: Used as a protecting group for amino acids in peptide synthesis.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for potential therapeutic applications due to its stability and reactivity.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(Triphenylmethyl)-L-threonine involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The triphenylmethyl group stabilizes the molecule and allows for selective reactions at other functional groups. The molecular targets and pathways involved include the inhibition of nucleophilic attack on the amino group, thereby preserving the integrity of the molecule during chemical transformations.
Comparison with Similar Compounds
- N-(Triphenylmethyl)-L-serine
- N-(Triphenylmethyl)-L-cysteine
- N-(Triphenylmethyl)-L-tyrosine
Comparison: N-(Triphenylmethyl)-L-threonine is unique due to the presence of the hydroxyl group on the threonine moiety, which provides additional sites for chemical modification. Compared to N-(Triphenylmethyl)-L-serine, which also has a hydroxyl group, N-(Triphenylmethyl)-L-threonine offers different steric and electronic properties due to the presence of the methyl group on the threonine side chain. This makes it a versatile compound for various synthetic applications.
Properties
Molecular Formula |
C23H23NO3 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-hydroxy-2-(tritylamino)butanoic acid |
InChI |
InChI=1S/C23H23NO3/c1-17(25)21(22(26)27)24-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21,24-25H,1H3,(H,26,27) |
InChI Key |
CBIIBFYYCAFENA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B14787617.png)
![7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B14787629.png)

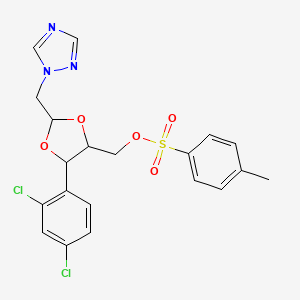
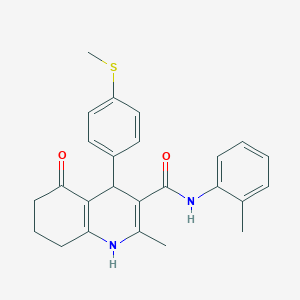
![Tert-butyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B14787664.png)

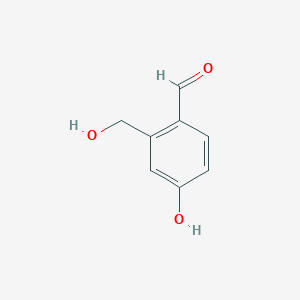
![1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one](/img/structure/B14787679.png)
![2-[(4-chlorobenzoyl)amino]-3-(2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl)propanoic acid;hydrate](/img/structure/B14787689.png)
![[4-(3,3-Dimethylazetidine-1-carbonyl)phenyl]boronic acid pinacol ester](/img/structure/B14787692.png)
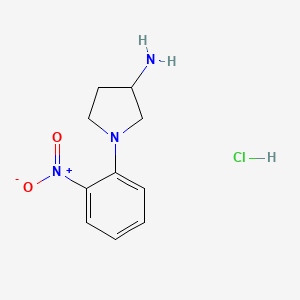
![2-amino-N-[(2-bromophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14787701.png)

